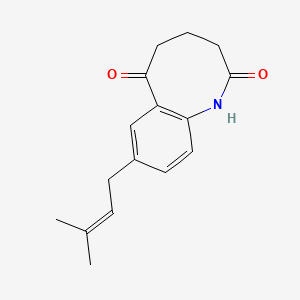
8-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1-benzazocine-2,6(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1-benzazocine-2,6(1H,3H)-dione is a complex organic compound with a unique structure that includes a benzazocine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1-benzazocine-2,6(1H,3H)-dione typically involves multi-step organic reactions. The initial step often includes the formation of the benzazocine core through cyclization reactions. Subsequent steps involve the introduction of the 3-Methylbut-2-en-1-yl group via alkylation reactions under controlled conditions. Common reagents used in these reactions include strong bases and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1-benzazocine-2,6(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1-benzazocine-2,6(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 8-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1-benzazocine-2,6(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-(3-Methylbut-2-en-1-yl)-4,5-dihydro-1-benzazocine-2,6(1H,3H)-dione: shares similarities with other benzazocine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-Methylbut-2-en-1-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
502614-02-0 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
8-(3-methylbut-2-enyl)-1,3,4,5-tetrahydro-1-benzazocine-2,6-dione |
InChI |
InChI=1S/C16H19NO2/c1-11(2)6-7-12-8-9-14-13(10-12)15(18)4-3-5-16(19)17-14/h6,8-10H,3-5,7H2,1-2H3,(H,17,19) |
InChI Key |
QVCIBFAREYOABT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)NC(=O)CCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















